2,4-Difluoro-3-(trifluoromethyl)benzaldehyde

Übersicht

Beschreibung

2,4-Difluoro-3-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3F5O. It has a molecular weight of 210.1 .

Molecular Structure Analysis

The InChI code for 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde is1S/C8H3F5O/c9-5-2-1-4 (3-14)7 (10)6 (5)8 (11,12)13/h1-3H . This indicates the positions of the fluorine atoms and the trifluoromethyl group on the benzene ring. Physical And Chemical Properties Analysis

2,4-Difluoro-3-(trifluoromethyl)benzaldehyde is a liquid at room temperature . It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen

Fluorinated Microporous Polyaminals for Carbon Dioxide Adsorption

A study by Li, Zhang, and Wang (2016) explored the synthesis of fluorinated microporous polyaminals using benzaldehyde derivatives, including 4-trifluoromethylbenzaldehyde, demonstrating their enhanced carbon dioxide adsorption capabilities. These polymers exhibited increased BET specific surface areas and effective tailoring of pore sizes due to the incorporation of fluorinated groups, leading to significant improvements in CO2 uptake and selectivity over nitrogen and methane (Li, Zhang, & Wang, 2016).

Benzaldehyde/Boron Trifluoride Adduct in Organic Synthesis

Reetz et al. (1986) detailed the structure and electronic nature of the benzaldehyde/boron trifluoride adduct, revealing insights into its role in facilitating a wide variety of C-C bond-forming reactions in organic synthesis. Their findings contribute to a deeper understanding of how Lewis acids like BF3 activate carbonyl compounds, enabling more efficient synthetic processes (Reetz et al., 1986).

Photoluminescent Phenylene Vinylene Polymers

Neilson et al. (2008) reported the synthesis of highly fluorescent phenylene vinylene polymers using 4-(trifluorovinyloxy)benzaldehyde. These novel polymers exhibited excellent thermal stability, solubility in common organic solvents, and high fluorescence quantum yields, suggesting potential applications in optoelectronic devices (Neilson, Budy, Ballato, & Smith, 2008).

Metal Organic Frameworks for Catalysis and Sensing

Paul et al. (2020) synthesized new metal-organic frameworks (MOFs) using benzaldehyde derivatives, demonstrating their efficacy in catalyzing benzyl alcohol oxidation and C-C coupling reactions. These MOFs showcased not only high catalytic activity but also significant potential in environmental remediation and synthesis (Paul et al., 2020).

Covalent Organic Frameworks for Water Sensing

Chen et al. (2020) developed covalent organic frameworks (COFs) through the condensation of benzaldehyde derivatives, which acted as efficient sensors for water in organic solvents across a wide concentration range. This work highlights the versatility of COFs and their potential in various sensing applications (Chen et al., 2020).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

2,4-difluoro-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVUVBIECSBSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001256446 | |

| Record name | 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-3-(trifluoromethyl)benzaldehyde | |

CAS RN |

134099-30-2 | |

| Record name | 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134099-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

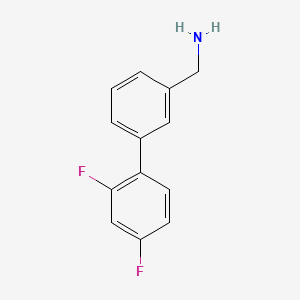

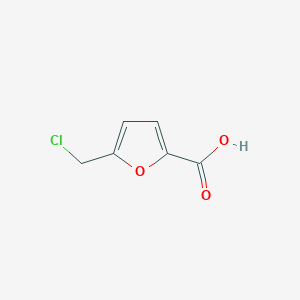

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3-Trifluoro-5-[4-(4-methylcyclohexyl)cyclohexyl]benzene](/img/structure/B1645950.png)

![2-[Cyclohexyl(methyl)amino]nicotinic acid](/img/structure/B1645979.png)